N-(2-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
CAS No.: 1019095-07-8
Cat. No.: VC7314518
Molecular Formula: C15H18ClN3O4S2
Molecular Weight: 403.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019095-07-8 |
|---|---|
| Molecular Formula | C15H18ClN3O4S2 |
| Molecular Weight | 403.9 |
| IUPAC Name | N-(2-chlorophenyl)-1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-sulfonamide |
| Standard InChI | InChI=1S/C15H18ClN3O4S2/c1-10-15(25(22,23)18-14-6-4-3-5-13(14)16)11(2)19(17-10)12-7-8-24(20,21)9-12/h3-6,12,18H,7-9H2,1-2H3 |
| Standard InChI Key | XLYZOIGRXFXHAV-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)S(=O)(=O)NC3=CC=CC=C3Cl |
Introduction
N-(2-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that combines elements of pyrazole and sulfonamide chemistry. This compound is not directly referenced in the provided search results, so we will synthesize information from related compounds and general principles of organic chemistry to discuss its potential properties and applications.
Chemical Formula:
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Molecular Formula:
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Molecular Weight: Approximately 433.9 g/mol
Spectral Information:
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1H NMR: Expected signals for the methyl groups on the pyrazole ring, aromatic protons from the phenyl group, and protons from the tetrahydrothiophene ring.
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IR Spectroscopy: Peaks indicative of sulfonamide (around 3300 cm for N-H stretching), aromatic rings (around 1600 cm), and S=O stretching (around 1300-1400 cm).
Synthesis
The synthesis of such a compound would likely involve multiple steps, starting with the preparation of the pyrazole core and subsequent substitution reactions to introduce the 2-chlorophenyl and 1,1-dioxidotetrahydrothiophen-3-yl groups. The sulfonamide group could be introduced via a sulfonylation reaction.
Example Synthetic Route:
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Pyrazole Core Formation: Use of hydrazine derivatives to form the pyrazole ring.
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Substitution Reactions: Introduction of the 2-chlorophenyl and 1,1-dioxidotetrahydrothiophen-3-yl groups through nucleophilic substitution or cross-coupling reactions.
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Sulfonamide Formation: Reaction with chlorosulfonyl isocyanate or similar reagents.
Potential Applications
Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Sulfonamides are used as antibiotics and in the treatment of certain metabolic disorders. The combination of these functionalities in N-(2-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide suggests potential applications in pharmaceuticals, particularly in drug discovery for diseases where both antimicrobial and anti-inflammatory activities are beneficial.
Data Tables
Given the lack of specific data on this compound, we can consider related compounds for comparison:
| Compound | Molecular Weight | Potential Applications |
|---|---|---|
| N-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-sulfonamide | 271.72 g/mol | Antibacterial, Anticancer |
| (2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide | 449.95 g/mol | Potential Antimicrobial |
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